Acethion

Beschreibung

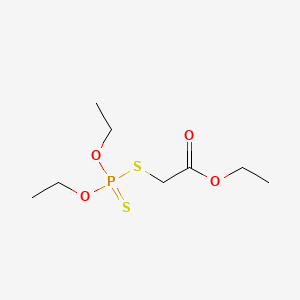

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-diethoxyphosphinothioylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O4PS2/c1-4-10-8(9)7-15-13(14,11-5-2)12-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISZOMRXKKCPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSP(=S)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041572 | |

| Record name | Acethion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] | |

| Record name | Acethion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3403 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

137 °C at 1.5 mm Hg | |

| Record name | ACETHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.18 g/cu cm at 20 °C | |

| Record name | ACETHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000534 [mmHg] | |

| Record name | Acethion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3403 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

919-54-0 | |

| Record name | Acethion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=919-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acethion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acethion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOW85U4E3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Acethion: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acethion, an organophosphate insecticide, is a compound of significant interest due to its biological activity as a neurotoxin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and toxicological profile of this compound. Detailed experimental methodologies for its synthesis and analysis are presented, alongside an exploration of its mechanism of action and environmental fate. All quantitative data is summarized in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 919-54-0, is chemically known as S-(ethoxycarbonylmethyl) O,O-diethyl phosphorodithioate or ethyl [(diethoxyphosphorothioyl)sulfanyl]acetate.[1][2] It belongs to the class of aliphatic organothiophosphate insecticides.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | S-(ethoxycarbonylmethyl) O,O-diethyl phosphorodithioate; ethyl [(diethoxyphosphorothioyl)sulfanyl]acetate[1][2] |

| CAS Number | 919-54-0[1][2][3][4][5] |

| Molecular Formula | C₈H₁₇O₄PS₂[2][3][5] |

| Molecular Weight | 272.32 g/mol [2][3][5] |

| Canonical SMILES | CCOC(=O)CSP(=S)(OCC)OCC[2] |

| InChIKey | AISZOMRXKKCPIS-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Liquid | [6] |

| Boiling Point | 137 °C at 1.5 Torr | [6][7] |

| Density | 1.18 g/cm³ | [6][7] |

| Vapor Pressure | 71.19 mPa at 20 °C | [3] |

| Water Solubility | Moderately soluble | [3] |

| Melting Point | Not available |

Toxicological Profile

This compound is a neurotoxin that functions as an acetylcholinesterase (AChE) inhibitor.[2][3] Its toxicity is a subject of concern, although specific quantitative data is limited in publicly available literature. It is classified as moderately toxic to mammals.[3]

Table 3: Acute Toxicity of this compound (Data not available, representative data for organophosphates shown)

| Organism | Route | LD50/LC50 |

| Rat | Oral | Data not available |

| Rabbit | Dermal | Data not available |

| Fish | - | Data not available |

Mechanism of Action: Acetylcholinesterase Inhibition

As an organophosphate pesticide, this compound's primary mechanism of toxicity is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).

The inhibition of AChE by this compound leads to the accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation disrupts the normal functioning of the nervous system, leading to the toxic effects observed.

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an alkali salt of O,O-diethyl phosphorodithioate with ethyl chloroacetate.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Preparation of Reactants: Dissolve O,O-diethyl phosphorodithioate in an inert solvent such as acetone or acetonitrile.

-

Reaction: Add ethyl chloroacetate to the solution. The reaction mixture is typically stirred at room temperature or with gentle heating for several hours to ensure complete reaction.

-

Work-up: After the reaction is complete, the precipitated alkali chloride is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound is then purified by vacuum distillation to yield the final product.

Analytical Methods

Gas Chromatography (GC) for this compound Analysis

Gas chromatography is a suitable method for the quantification of this compound residues in various matrices.

Typical GC Method Parameters:

-

Instrument: Gas chromatograph equipped with a flame photometric detector (FPD) or a mass spectrometer (MS).

-

Column: A capillary column suitable for organophosphate pesticide analysis (e.g., DB-17 or equivalent).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

-

-

Detector Temperature: 280 °C (FPD) or as per MS requirements.

-

Sample Preparation: Extraction with an organic solvent (e.g., acetone, acetonitrile), followed by a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC can also be employed for the analysis of this compound, particularly for samples that are not suitable for GC analysis.

Typical HPLC Method Parameters:

-

Instrument: HPLC system with a UV detector or a mass spectrometer (MS).

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detector Wavelength: 220 nm (UV).

-

Sample Preparation: Similar to GC analysis, involving solvent extraction and SPE clean-up.

Metabolism and Environmental Fate

The metabolism of this compound in biological systems and its fate in the environment are critical for assessing its overall risk. As an organophosphate, this compound is expected to undergo hydrolysis at the P-S bond, leading to the formation of O,O-diethyl phosphorodithioic acid and ethyl mercaptoacetate. Further degradation in the environment can occur through microbial action.

Information on the specific degradation products and the half-life of this compound in different environmental compartments like soil and water is limited. However, the general principles of pesticide degradation suggest that its persistence will be influenced by factors such as soil type, pH, temperature, and microbial activity.

Conclusion

This compound is an organophosphate insecticide with well-defined chemical properties and a clear mechanism of action as an acetylcholinesterase inhibitor. This guide has provided a detailed overview of its chemical structure, physicochemical characteristics, and toxicological profile. The experimental protocols for its synthesis and analysis offer a foundation for further research and development. A deeper understanding of its metabolism and environmental fate is crucial for a comprehensive risk assessment and for the development of safer alternatives.

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. This compound | 919-54-0 [chemicalbook.com]

- 3. This compound (Ref: ENT 25650 ) [sitem.herts.ac.uk]

- 4. CAS 919-54-0: this compound | CymitQuimica [cymitquimica.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. fap.if.usp.br [fap.if.usp.br]

- 7. eclass.upatras.gr [eclass.upatras.gr]

In-Depth Technical Guide: Acethion (CAS Number 919-54-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acethion, with the CAS number 919-54-0, is an organophosphate insecticide.[1] Belonging to the class of thioether compounds, it functions as a non-systemic acetylcholinesterase (AChE) inhibitor.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, metabolic pathways, and analytical methodologies. The information is intended to support research, scientific investigation, and drug development activities related to this compound.

Chemical and Physical Properties

This compound is chemically identified as S-[(ethoxycarbonyl)methyl] O,O-diethyl phosphorodithioate or ethyl [(diethoxyphosphinothioyl)thio]acetate.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 919-54-0 | [1] |

| Molecular Formula | C8H17O4PS2 | [1] |

| Molecular Weight | 272.32 g/mol | [1] |

| IUPAC Name | S-[(ethoxycarbonyl)methyl] O,O-diethyl phosphorodithioate | [1] |

| Synonyms | Acethione, Ethoxyphos | [1] |

| Appearance | Not specified in provided results | |

| Solubility | Moderately soluble in water | [1] |

| Volatility | Highly volatile | [1] |

Synthesis of this compound

Synthesis Pathway

This compound is commercially synthesized through the esterification of mercaptoacetic acid with O,O-diethyl phosphorodithioate.[1] The reaction involves the formation of ethyl 2-(diethoxyphosphinothioylthio)acetate under controlled conditions.[1]

Experimental Protocol

A general, detailed experimental protocol for the synthesis of this compound, based on the available information, is as follows:

-

Reactants:

-

Mercaptoacetic acid ethyl ester

-

O,O-diethyl phosphorodithioic chloride

-

An organic solvent (e.g., toluene or dichloromethane)

-

A base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct.[1]

-

-

Procedure: a. Dissolve mercaptoacetic acid ethyl ester in the chosen organic solvent within a reaction vessel. b. Slowly add O,O-diethyl phosphorodithioic chloride to the solution while maintaining a low to moderate temperature to preserve the integrity of the organophosphorus structure.[1] c. Concurrently, add triethylamine to the reaction mixture to neutralize the hydrochloric acid that is formed during the reaction.[1] d. Stir the reaction mixture for a specified period under controlled temperature to ensure the completion of the esterification process. e. After the reaction is complete, the mixture is typically washed with water to remove the triethylamine hydrochloride salt and any unreacted starting materials. f. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate). g. The solvent is removed under reduced pressure to yield the crude this compound product. h. Further purification can be achieved through techniques such as distillation or chromatography.

Mechanism of Action and Signaling Pathways

As an organophosphate insecticide, this compound's primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts.

The inhibition of AChE by this compound leads to an accumulation of acetylcholine, resulting in the continuous stimulation of cholinergic receptors. This overstimulation disrupts the normal functioning of the nervous system in target organisms.

Caption: Mechanism of this compound as an Acetylcholinesterase Inhibitor.

Metabolism

Specific metabolic pathways for this compound in mammals are not well-documented in the available literature. However, based on the general metabolism of organophosphorus pesticides, a probable metabolic fate for this compound can be proposed. The metabolism likely involves two main phases: Phase I (functionalization) and Phase II (conjugation).

Phase I Metabolism: This phase typically involves oxidation, hydrolysis, and reduction reactions. For this compound, key transformations would likely include:

-

Oxidative Desulfuration: Conversion of the thiono (P=S) group to the more toxic oxon (P=O) form by cytochrome P450 enzymes.

-

Hydrolysis: Cleavage of the ester linkages by esterases, leading to the formation of O,O-diethyl phosphorodithioate and ethyl mercaptoacetate.

Phase II Metabolism: The metabolites from Phase I are often conjugated with endogenous molecules to increase their water solubility and facilitate their excretion. This can involve conjugation with glutathione, glucuronic acid, or sulfate.

Caption: Proposed Metabolic Pathway of this compound.

Toxicological Profile

This compound is classified as moderately toxic to mammals and is a known neurotoxin.[1] Quantitative toxicological data, such as LD50 and IC50 values, are crucial for risk assessment. A summary of available data is provided in Table 2.

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Route | Reference |

| LD50 (Oral) | Data not available in search results | Rat | Oral | |

| IC50 (AChE) | Data not available in search results | - | - |

Note: Specific LD50 and IC50 values for this compound were not found in the provided search results. The table is structured for future data insertion.

Analytical Methodology

The analysis of this compound in biological and environmental samples is typically performed using chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) is a common method for the determination of organophosphate pesticides.

Experimental Protocol for GC-MS Analysis

The following is a general protocol for the analysis of organophosphate pesticides like this compound in a biological matrix (e.g., blood plasma).

-

Sample Preparation (Extraction): a. To 1 mL of plasma, add an internal standard. b. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of hexane and dichloromethane). c. Vortex the mixture and centrifuge to separate the layers. d. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

-

GC-MS Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., HP-5MS).

-

Injector: Splitless mode.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C), and hold for a few minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for characteristic ions of this compound.

-

Caption: General Workflow for this compound Analysis by GC-MS.

Environmental Fate

Information regarding the environmental degradation of this compound is limited.[1] As an organophosphate pesticide, its fate in the environment is influenced by processes such as hydrolysis, photolysis, and microbial degradation. The high volatility of this compound suggests that atmospheric transport may play a role in its environmental distribution.[1]

Conclusion

References

An In-depth Technical Guide to the Mechanism of Action of Acethion

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Acethion is an organophosphate insecticide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] This guide provides a detailed examination of the mechanism of action of this compound, positioning it within the broader context of organophosphate compounds. Due to a lack of specific quantitative data for this compound in publicly available literature, this document extrapolates from the well-established principles of organophosphate toxicology to elucidate its biochemical interactions and physiological consequences. This guide includes a detailed protocol for the Ellman's method, a standard assay for determining cholinesterase activity, and presents visual diagrams of the key pathways and experimental workflows.

Introduction: The Role of this compound as an Organophosphate Insecticide

This compound belongs to the organophosphate class of insecticides, which are characterized by their potent neurotoxicity.[1] These compounds are widely utilized in agriculture and public health to control a variety of insect pests. The primary target of organophosphate insecticides is the enzyme acetylcholinesterase (AChE).[2] By inhibiting AChE, these compounds disrupt the normal functioning of the nervous system in both insects and non-target organisms, including mammals.[1]

Core Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of action for this compound, like other organophosphates, is the irreversible inhibition of acetylcholinesterase.[1][3] AChE is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft.[2] This enzymatic degradation terminates the nerve signal, allowing the postsynaptic neuron or muscle cell to return to its resting state.

The inhibition of AChE by organophosphates occurs through the phosphorylation of a serine residue within the active site of the enzyme.[3] This process forms a stable, covalent bond between the phosphorus atom of the organophosphate and the serine hydroxyl group. The resulting phosphorylated enzyme is functionally inactive and unable to hydrolyze acetylcholine.

The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, both muscarinic and nicotinic.[2] This hyperstimulation results in a state of cholinergic crisis, characterized by a range of symptoms including tremors, convulsions, paralysis, and ultimately, death due to respiratory failure.

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Inhibition of acetylcholinesterase by this compound.

Quantitative Analysis of Acetylcholinesterase Inhibition

For comparative purposes, the table below presents IC50 values for other organophosphate insecticides against acetylcholinesterase. It is important to note that these values can vary depending on the source of the enzyme and the specific experimental conditions.

| Organophosphate | Enzyme Source | IC50 Value | Reference |

| Paraoxon | Human Brain | ~0.058 µM | [1] |

| Chlorpyrifos-oxon | Human Brain | ~0.1 µM | [1] |

| Diazinon-oxon | Human Brain | ~1.0 µM | [1] |

Experimental Protocol: Determination of Acetylcholinesterase Activity (Ellman's Method)

The Ellman's method is a widely used, simple, and robust colorimetric assay for measuring acetylcholinesterase activity. The principle of the assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATChI) solution (10 mM in water)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

-

Test inhibitor (this compound) solution at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagent Mix: In each well of a 96-well plate, add:

-

150 µL of 0.1 M phosphate buffer (pH 8.0)

-

10 µL of 10 mM DTNB solution

-

-

Add Inhibitor: Add 10 µL of the test inhibitor solution (or solvent control) to the appropriate wells.

-

Add Enzyme: Add 20 µL of the AChE solution to all wells except the blank.

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add 10 µL of the 10 mM ATChI solution to each well to start the enzymatic reaction.

-

Measure Absorbance: Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Experimental Workflow for AChE Inhibition Assay

Caption: Workflow for the Ellman's acetylcholinesterase inhibition assay.

Metabolism and Detoxification of this compound

Specific metabolic pathways for this compound have not been extensively detailed in the available literature. However, the metabolism of organophosphates in mammals generally proceeds through two main phases.

Phase I Metabolism: This phase involves the modification of the compound through oxidation, reduction, or hydrolysis. For many phosphorothionate organophosphates (containing a P=S bond), a critical activation step is the oxidative desulfuration by cytochrome P450 (CYP450) enzymes in the liver.[4][5] This reaction converts the parent compound into its oxygen analog (oxon), which is a much more potent inhibitor of AChE. Detoxification can also occur in Phase I through the cleavage of ester or thioester linkages by hydrolases, such as carboxylesterases.[6]

Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules, such as glutathione, glucuronic acid, or sulfate, to increase their water solubility and facilitate their excretion from the body. Glutathione S-transferases (GSTs) play a significant role in the detoxification of organophosphates by catalyzing their conjugation with glutathione.[1]

General Metabolic Pathway of Organophosphates

Caption: Generalized metabolic pathway of organophosphate insecticides.

Conclusion

This compound, as an organophosphate insecticide, primarily acts by irreversibly inhibiting acetylcholinesterase. This leads to an accumulation of acetylcholine and subsequent cholinergic hyperstimulation, which is the basis of its neurotoxicity. While specific quantitative data on the inhibitory potency and metabolic fate of this compound are not well-documented, the general principles of organophosphate toxicology provide a robust framework for understanding its mechanism of action. Further research is warranted to determine the specific kinetic parameters of this compound's interaction with AChE and to fully elucidate its metabolic and degradation pathways. This information is crucial for a comprehensive risk assessment and for the development of potential antidotes or more selective and environmentally benign pest control agents.

References

- 1. Analysis of Acetylcholinesterase Activity in Cell Membrane Microarrays of Brain Areas as a Screening Tool to Identify Tissue Specific Inhibitors | MDPI [mdpi.com]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. studylib.net [studylib.net]

- 4. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Angiotensin I-Converting Enzyme Inhibitory Peptides of Chia (Salvia hispanica) Produced by Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Acethion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acethion, chemically known as O,O-diethyl S-ethoxycarbonylmethyl phosphorodithioate, is an organophosphate compound of interest within the fields of agriculture and pharmacology. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound. The synthesis fundamentally involves the S-alkylation of a dialkyl dithiophosphate salt with an activated acetic acid derivative. This document outlines the detailed experimental protocol for this synthesis, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Core Synthesis Pathway

The principal and most direct route for the synthesis of this compound involves a nucleophilic substitution reaction. The key precursors for this synthesis are a salt of O,O-diethyl dithiophosphoric acid and ethyl chloroacetate. In this reaction, the sulfur atom of the dithiophosphate anion acts as a nucleophile, attacking the electrophilic carbon of the ethyl chloroacetate and displacing the chloride leaving group.

The initial step in this pathway is the preparation of a salt of O,O-diethyl dithiophosphoric acid. While various alkali metal salts can be utilized, the potassium salt is commonly prepared by reacting O,O-diethyl dithiophosphoric acid with a base such as potassium carbonate in a suitable solvent like acetone.

Following the formation of the potassium O,O-diethyl dithiophosphate, the subsequent reaction with ethyl chloroacetate yields this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound, beginning with the preparation of the key intermediate, potassium O,O-diethyl dithiophosphate.

Synthesis of Potassium O,O-diethyl dithiophosphate

Materials:

-

O,O-diethyl dithiophosphoric acid (90% purity)

-

Anhydrous potassium carbonate

-

Acetone

Procedure:

-

In a reaction vessel, dissolve 20 g of O,O-diethyl dithiophosphoric acid (approximately 90% purity) in 100 ml of acetone.

-

To this solution, add 8 g of anhydrous potassium carbonate in small portions at ambient temperature while stirring continuously.

-

Continue stirring the mixture to ensure the complete formation of the potassium salt. The resulting acetone solution of crude potassium O,O-diethyl dithiophosphate is used directly in the next step.

Synthesis of this compound (O,O-diethyl S-ethoxycarbonylmethyl phosphorodithioate)

Materials:

-

Acetone solution of potassium O,O-diethyl dithiophosphate (from step 2.1)

-

Ethyl chloroacetate

-

Acetone (as solvent, if needed for dilution)

Procedure:

-

To the acetone solution of crude potassium O,O-diethyl dithiophosphate, add a stoichiometric equivalent of ethyl chloroacetate.

-

The reaction mixture is then refluxed. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated potassium chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the acetone.

-

The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Data Presentation

Reactant and Product Properties

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| O,O-diethyl dithiophosphoric acid | diethoxy-sulfanyl-sulfanylidene-λ⁵-phosphane | C₄H₁₁O₂PS₂ | 186.23 |

| Ethyl chloroacetate | ethyl 2-chloroacetate | C₄H₇ClO₂ | 122.55 |

| This compound | O,O-diethyl S-ethoxycarbonylmethyl phosphorodithioate | C₈H₁₇O₄PS₂ | 272.33 |

Mandatory Visualizations

This compound Synthesis Pathway

Caption: Reaction scheme for the two-step synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

An In-Depth Technical Guide on the Toxicological Profile of Acethion

A Note on Data Availability

Chemical and Physical Properties

While specific experimental data on the physicochemical properties of Acethion are limited, general characteristics can be inferred from its classification as an organophosphate insecticide. It is known to be moderately soluble in water and highly volatile.[1]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed toxicokinetic studies specifically on this compound are not available in the public domain. For organophosphates in general, absorption can occur through oral, dermal, and inhalation routes. They are typically distributed throughout the body, and metabolism primarily occurs in the liver, often involving cytochrome P450 enzymes. Excretion of metabolites usually occurs via the urine.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][3][4] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in synaptic clefts. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors in the central and peripheral nervous systems. This overstimulation is the basis for the neurotoxic effects observed with organophosphate poisoning.[3][4]

The inhibition of AChE by organophosphates involves the phosphorylation of a serine residue in the active site of the enzyme, forming a stable, often irreversible, bond.[2][4]

Acute Toxicity

Specific LD50 (median lethal dose) values for this compound from standardized acute toxicity studies (oral, dermal, inhalation) are not well-documented in available literature.[5][6][7] As an organophosphate, it is expected to be moderately to highly toxic via all routes of exposure.[1] Signs of acute toxicity are consistent with cholinergic overstimulation and may include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, convulsions, respiratory distress, and ultimately, death.

Experimental Protocols for Acute Toxicity Studies (General)

Standard protocols for acute toxicity testing, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically used to evaluate chemicals. These include:

-

Acute Oral Toxicity (e.g., OECD Test Guideline 420, 423, or 425): Involves the administration of the substance by gavage to fasted animals, typically rats.[6][8][9] Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

-

Acute Dermal Toxicity (e.g., OECD Test Guideline 402): The substance is applied to the shaved skin of animals, usually rats or rabbits, and held in contact for 24 hours.[10][11][12][13] Observations for toxicity and mortality are made over a period of up to 14 days.

-

Acute Inhalation Toxicity (e.g., OECD Test Guideline 403): Animals, typically rats, are exposed to the substance as a vapor, aerosol, or gas in an inhalation chamber for a specified duration (e.g., 4 hours).[14][15][16][17][18] Subsequent observations for toxic effects and mortality are conducted.

Subchronic and Chronic Toxicity

No specific data from subchronic or chronic toxicity studies on this compound were found. Generally, repeated exposure to organophosphates can lead to ongoing cholinergic symptoms and may also induce a condition known as organophosphate-induced delayed polyneuropathy (OPIDP), characterized by damage to peripheral nerves.

Genotoxicity and Carcinogenicity

There is a lack of publicly available data on the genotoxicity and carcinogenicity of this compound.

Experimental Protocols for Genotoxicity and Carcinogenicity (General)

-

Genotoxicity: A standard battery of tests is used to assess the potential of a chemical to cause genetic damage. This often includes:

-

Ames Test (Bacterial Reverse Mutation Assay, e.g., OECD Test Guideline 471): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.[19][20][21][22][23]

-

In vitro Mammalian Chromosomal Aberration Test (e.g., OECD Test Guideline 473): This test assesses the ability of a substance to cause structural chromosome damage in cultured mammalian cells.

-

In vivo Mammalian Erythrocyte Micronucleus Test (e.g., OECD Test Guideline 474): This test evaluates chromosomal damage in the bone marrow of rodents.

-

-

Carcinogenicity: Long-term bioassays in two rodent species (e.g., rats and mice) are the standard for assessing carcinogenic potential (e.g., OECD Test Guideline 451).[24][25][26][27][28] Animals are exposed to the test substance for the majority of their lifespan (e.g., 2 years), and tissues are examined for tumor formation.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound are not available.

Experimental Protocols for Reproductive and Developmental Toxicity (General)

-

Prenatal Developmental Toxicity Study (e.g., OECD Test Guideline 414): Pregnant animals (typically rats or rabbits) are dosed with the test substance during the period of organogenesis.[29][30][31][32][33] The dams are examined for signs of toxicity, and the fetuses are evaluated for developmental abnormalities.

-

Two-Generation Reproduction Toxicity Study (e.g., OECD Test Guideline 416): This study assesses the effects of the test substance on all phases of the reproductive cycle over two generations of animals.

Neurotoxicity

This compound is classified as a neurotoxin.[1] The primary neurotoxic effects are due to the inhibition of acetylcholinesterase as described in the mechanism of action. Specific studies on other potential neurotoxic effects, such as delayed polyneuropathy, have not been found for this compound.

Conclusion

The available information on the toxicological profile of this compound is limited due to its status as an obsolete insecticide. It is known to be an organophosphate that acts by inhibiting acetylcholinesterase, leading to neurotoxicity. However, a comprehensive assessment of its toxicity, including quantitative data on acute, subchronic, and chronic effects, as well as its potential for genotoxicity, carcinogenicity, and reproductive and developmental toxicity, cannot be made without specific experimental studies. The experimental protocols described in this guide represent the standard methods that would be used to generate such data.

References

- 1. This compound (Ref: ENT 25650 ) [sitem.herts.ac.uk]

- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 6. Acute oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Median lethal dose - Wikipedia [en.wikipedia.org]

- 8. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. schc.org [schc.org]

- 13. scilit.com [scilit.com]

- 14. Frontiers | In vitro Alternatives to Acute Inhalation Toxicity Studies in Animal Models—A Perspective [frontiersin.org]

- 15. NTP Technical Report on the Toxicity Studies of Acetoin (CASRN 513-86-0) and 2,3-Pentanedione (CASRN 600-14-6) Administered by Inhalation to Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. INHALATION TOXICOLOGY METHODS: The Generation and Characterization of Exposure Atmospheres and Inhalational Exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Methodological aspects of the determination of the acute inhalation toxicity of spray-can ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]

- 20. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 21. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 22. criver.com [criver.com]

- 23. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Initiation/promotion bioassay in rat liver: use of gamma glutamyltranspeptidase-positive foci to indicate carcinogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Bioassay of fenthion for possible carcinogenicity (CAS No. 55-38-9) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Bioassay of 3-nitro-p-acetophenetide for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In vivo transgenic bioassays and assessment of the carcinogenic potential of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The 2-year rodent bioassay in drug and chemical carcinogenesis testing: Sensitivity, according to the framework of carcinogenic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. oecd.org [oecd.org]

- 30. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 31. oecd.org [oecd.org]

- 32. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Historical control data on prenatal developmental toxicity studies in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Products of Acethion (L-Glutathione)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acethion, a commercially available supplement, has as its active pharmaceutical ingredient L-Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine. As a pivotal endogenous antioxidant, the stability and degradation of GSH are of significant interest in pharmaceutical development and research. This technical guide provides a comprehensive overview of the degradation products of L-Glutathione, detailing the pathways of degradation, experimental protocols for their study, and quantitative data on degradation kinetics. The primary degradation routes include oxidation to glutathione disulfide (GSSG) and enzymatic hydrolysis. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed methodologies and structured data to facilitate further investigation into the stability and degradation profile of L-Glutathione.

Introduction

L-Glutathione (GSH) is a ubiquitous antioxidant that plays a crucial role in cellular defense against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis.[1][2] The commercial availability of GSH in supplements such as this compound necessitates a thorough understanding of its degradation profile to ensure product quality, efficacy, and safety.[3] Degradation of GSH can occur through several pathways, primarily oxidation and hydrolysis, leading to the formation of various degradation products.[3][4] The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of cellular oxidative stress.[1] This guide provides an in-depth analysis of the degradation products of GSH, the conditions influencing their formation, and the analytical techniques employed for their characterization and quantification.

Degradation Pathways and Products

The degradation of L-Glutathione is primarily governed by two main pathways: oxidation and hydrolysis. Other pathways, including non-enzymatic degradation and intracellular enzymatic degradation, also contribute to its breakdown.

Oxidative Degradation

Oxidative stress is a major factor in the degradation of GSH. The sulfhydryl group of the cysteine residue in GSH is highly susceptible to oxidation, leading to the formation of glutathione disulfide (GSSG). This reaction involves the formation of a disulfide bond between two molecules of GSH.

Primary Oxidative Degradation Product:

-

Glutathione Disulfide (GSSG): The most common degradation product formed under oxidative conditions.[3]

The oxidation of GSH to GSSG is a reversible reaction, with glutathione reductase and NADPH responsible for the reduction of GSSG back to GSH in vivo, thus maintaining the cellular redox balance.[1]

Hydrolytic Degradation

Enzymatic hydrolysis of GSH is a key catabolic pathway, primarily catalyzed by γ-glutamyl transpeptidase (GGT), an ectoenzyme found on the cell surface.[4][5][6]

Primary Hydrolytic Degradation Products:

Cysteinyl-glycine can be further hydrolyzed by dipeptidases into cysteine and glycine.[2]

Non-Enzymatic Degradation

Studies have shown that GSH can undergo spontaneous, non-enzymatic degradation at physiological pH. This process involves the formation of disulfide intermediates.[8]

Intracellular Degradation

In addition to extracellular hydrolysis by GGT, there are intracellular pathways for GSH degradation. Enzymes such as ChaC1 and the Dug complex (in yeast) have been identified to play a role in cytosolic GSH degradation.[9][10][11]

Quantitative Data on L-Glutathione Degradation

The kinetics of L-Glutathione degradation have been investigated under various conditions. The following tables summarize key quantitative findings.

Table 1: Oxidative Degradation of L-Glutathione

| Condition | Degradation (%) | Time (minutes) | Major Product | Product Yield (%) | Kinetic Model | Reference |

| 3% w/v H₂O₂ | >95 | 180 | GSSG | ~70 | Pseudo-first-order | [3] |

Table 2: Enzymatic Hydrolysis of L-Glutathione by γ-Glutamyl Transpeptidase

| Enzyme Source | pH | Temperature (°C) | Kₘ (mol/L) | Reference |

| Human Liver | 7.4 | 37 | 0.096 x 10⁻³ | [4][6] |

| Human Kidney | 7.4 | 37 | 0.097 x 10⁻³ | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of L-Glutathione degradation. The following sections provide protocols for key experiments.

Forced Oxidative Degradation Study

This protocol is adapted from a study on the oxidative degradation of GSH in nutraceutical formulations.[3]

Objective: To induce and analyze the oxidative degradation of L-Glutathione.

Materials:

-

L-Glutathione (this compound) sample

-

30% w/v Hydrogen Peroxide (H₂O₂)

-

EDTA (10 mmol L⁻¹)

-

Deionized water

-

HPLC system with UV detector

-

C18 reversed-phase column

Procedure:

-

Sample Preparation: Prepare a stock solution of L-Glutathione in 10 mmol L⁻¹ EDTA to prevent catalytic oxidation by trace metals.[3]

-

Forced Degradation: Spike a portion of the sample solution with concentrated H₂O₂ to achieve a final concentration of 3% w/v.[3]

-

Incubation: Incubate the mixture at room temperature.

-

Time-Point Sampling: Withdraw aliquots at various time intervals (e.g., 0, 15, 30, 60, 120, 180 minutes).

-

HPLC Analysis: Analyze the samples immediately using a validated HPLC-UV method to quantify the remaining GSH and the formation of GSSG.[3]

HPLC Conditions:

-

Column: C18 reversed-phase

-

Mobile Phase: Isocratic elution with an aqueous buffer (e.g., 25mM phosphate buffer, pH 2.7) and a small percentage of organic modifier like methanol.[12]

-

Flow Rate: 1.0 mL/min[12]

-

Elution Times: Under specific conditions, GSH elutes around 3.5 min and GSSG around 8.1 min.[3]

Enzymatic Hydrolysis Assay using γ-Glutamyl Transpeptidase (GGT)

This protocol is based on the principle of measuring glutamate production from the hydrolysis of GSH.[4][6]

Objective: To determine the rate of enzymatic hydrolysis of L-Glutathione by GGT.

Materials:

-

L-Glutathione solution

-

Purified γ-Glutamyl Transpeptidase (human liver or kidney)

-

Phosphate buffer (pH 7.4)

-

Reaction termination solution (e.g., acid)

-

Method for glutamate quantification (e.g., enzymatic assay or LC-MS)

Procedure:

-

Reaction Setup: In a temperature-controlled environment (37°C), prepare a reaction mixture containing phosphate buffer (pH 7.4) and a known concentration of L-Glutathione.

-

Enzyme Addition: Initiate the reaction by adding a specific amount of GGT to the mixture.

-

Time-Course Incubation: Incubate the reaction and take aliquots at different time points.

-

Reaction Termination: Stop the reaction in each aliquot by adding a termination solution.

-

Glutamate Quantification: Measure the concentration of glutamate in each terminated sample.

-

Data Analysis: Plot the concentration of glutamate produced over time to determine the initial reaction velocity. Kinetic parameters (Kₘ and Vₘₐₓ) can be calculated from a series of experiments with varying substrate concentrations.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

Caption: Oxidative degradation pathway of L-Glutathione.

Caption: Enzymatic hydrolysis pathway of L-Glutathione.

References

- 1. Glutathione - Wikipedia [en.wikipedia.org]

- 2. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hydrolysis of glutathione by human liver gamma-glutamyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nonenzymatic, Self-Elimination Degradation Mechanism of Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Alternative Pathway of Glutathione Degradation Is Mediated by a Novel Protein Complex Involving Three New Genes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutathione Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Degradation of glutathione and glutathione conjugates in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. austinpublishinggroup.com [austinpublishinggroup.com]

Environmental Fate of Acethion: A Technical Whitepaper

Disclaimer: Data on the environmental degradation of Acethion are scarce in publicly available scientific literature.[1] This document synthesizes established principles of organophosphate pesticide chemistry and draws parallels with structurally similar, well-studied compounds—notably Malathion and Dimethoate—to provide a scientifically grounded yet hypothetical overview of this compound's expected environmental fate. All degradation pathways and quantitative data for related compounds should be understood in this context.

Introduction

This compound, an organophosphate insecticide, belongs to a class of compounds known for their inhibition of the acetylcholinesterase (AChE) enzyme.[1] While not approved for general use in many developed regions, understanding its potential behavior in the environment is crucial for comprehensive risk assessment.[1] Organophosphate pesticides are generally less persistent than organochlorines, undergoing degradation through several key pathways.[2][3][4] The primary routes of dissipation for these chemicals in the environment are abiotic hydrolysis, photolysis, and biotic degradation by microorganisms.[3][4][5] The structure of this compound, featuring a phosphorodithioate group and a carboxyester linkage, suggests it is susceptible to these transformation processes.

Physicochemical Properties and Environmental Mobility

The environmental transport and partitioning of a pesticide are governed by its physical and chemical properties. While specific experimental data for this compound is limited, the properties of related organophosphates like Dimethoate and Malathion provide a useful surrogate for estimating its likely behavior.

Organophosphates like Dimethoate and Malathion exhibit relatively high water solubility and low soil sorption coefficients, which suggests a potential for mobility in soil and leaching into groundwater.[1][6][7][8] However, their rapid degradation often mitigates extensive migration.[7][8] this compound's volatility is expected to be low, making atmospheric transport a minor dissipation pathway except during spray application.[6]

Table 1: Physicochemical and Environmental Fate Properties of this compound and Structurally Related Organophosphate Insecticides

| Property | This compound | Dimethoate | Malathion |

| IUPAC Name | S-(2-ethoxycarbonylethyl) O,O-dimethyl phosphorodithioate | O,O-dimethyl S-methylcarbamoylmethyl phosphorodithioate | S-(1,2-dicarbethoxyethyl) O,O-dimethyl phosphorodithioate |

| Molecular Formula | C₇H₁₅O₄PS₂ | C₅H₁₂NO₃PS₂ | C₁₀H₁₉O₆PS₂ |

| Molecular Weight | 258.3 g/mol | 229.28 g/mol | 330.36 g/mol |

| Water Solubility | Moderately Soluble[1] | 39,800 mg/L[6] | 145 mg/L[7] |

| Soil Sorption (Koc) | Data not available | ~20 L/kg[6] | Data not available |

| Vapor Pressure | Highly Volatile[1] | 0.247 mPa[6] | 1.78 x 10⁻⁴ mmHg |

| Log Kow | Data not available | 0.77 | 2.75 |

| Soil Half-Life (Aerobic) | Data not available | 2.5 - 31 days[9] | Hours to ~1 week[7] |

| Aquatic Half-Life (Hydrolysis) | Data not available | 118 days (pH 7), 3.7 days (pH 9)[10] | 21 weeks (pH 6), 0.2 weeks (pH 8)[5] |

Note: Data for Dimethoate and Malathion are provided as surrogates to infer the potential properties of this compound. Environmental conditions such as temperature, pH, and soil type significantly influence these values.

Abiotic Degradation Pathways

Abiotic processes, including hydrolysis and photolysis, are significant pathways for the degradation of organophosphate insecticides in the environment.[5]

Hydrolysis

Hydrolysis is a primary mechanism for the breakdown of organophosphates in water and moist soil.[6] The rate of hydrolysis is highly dependent on pH, with degradation occurring much more rapidly under alkaline conditions.[1][5][10] For this compound, two primary sites are susceptible to hydrolytic cleavage:

-

Carboxyester Linkage: The ester bond within the ethyl propionate side chain is susceptible to hydrolysis, which would yield O,O-dimethyl S-(2-carboxyethyl) phosphorodithioate and ethanol.

-

Phosphorus-Sulfur Bond (P-S): Cleavage of the P-S bond is a common degradation pathway for phosphorodithioates, leading to the formation of dimethyl phosphorodithioic acid and ethyl 3-mercaptopropanoate.

Under alkaline conditions, the hydrolysis of the carboxyester linkage is expected to be a significant pathway, similar to the degradation of Malathion.[11]

Photolysis

Photodegradation, or photolysis, involves the breakdown of a chemical by light energy. While direct photolysis is often a minor pathway for many organophosphates compared to hydrolysis and biodegradation, it can contribute to their overall dissipation, particularly in clear surface waters or on plant surfaces.[6][10] The presence of photosensitizing agents in natural waters can accelerate this process.[6] For this compound, photolysis could lead to the cleavage of P-S or S-C bonds and oxidation of the P=S moiety to the more toxic P=O analogue (oxon), a common transformation for organophosphates like Malathion which forms Malaoxon.[7]

Biotic Degradation Pathways

Biodegradation by soil and aquatic microorganisms is a critical route for the dissipation of organophosphate pesticides.[4][12] Microorganisms utilize these compounds as a source of carbon or phosphorus, breaking them down through enzymatic processes.[12][13]

Soil Metabolism

In soil, the persistence of organophosphates is generally low due to rapid microbial degradation.[7][9] The half-life of compounds like Dimethoate and Malathion can range from a few days to several weeks, depending on soil type, moisture, temperature, and the microbial population.[7][9] The primary enzymatic reactions involved are hydrolysis, mediated by enzymes such as phosphotriesterases and carboxylesterases.[12][14]

-

Carboxylesterases would cleave the ethyl ester group of this compound.

-

Phosphotriesterases would hydrolyze the phosphorus-sulfur bond.

These microbial processes are generally more efficient than abiotic chemical hydrolysis under typical environmental conditions (neutral pH).[4][15]

Aquatic Metabolism

In aquatic systems, biodegradation complements abiotic hydrolysis in breaking down organophosphate pesticides.[16] Bacteria capable of degrading these compounds have been isolated from contaminated waters.[13] The degradation pathways are expected to be similar to those in soil, involving enzymatic hydrolysis of the ester and phosphorodithioate bonds.

Hypothetical Degradation Pathways of this compound

Based on the chemistry of its functional groups and analogies with related organophosphates, the following degradation pathways for this compound are proposed.

Caption: Hypothetical degradation pathways of this compound.

The diagram illustrates two primary hypothetical routes. The first involves hydrolytic or microbial cleavage at two main sites: the carboxyester bond (Ester Hydrolysis) or the phosphorus-sulfur bond (P-S Cleavage). The second is an oxidative pathway, common for phosphorodithioates, where the thiono sulfur (P=S) is replaced by oxygen to form the more toxic oxon analog (P=O).

Experimental Protocols for Environmental Fate Studies

Standardized experimental protocols, such as those established by the OECD (Organisation for Economic Co-operation and Development) or the EPA (Environmental Protection Agency), are used to determine the environmental fate of pesticides. The following outlines the general methodologies for key studies.

Hydrolysis Study (e.g., OECD Guideline 111)

-

Objective: To determine the rate of abiotic hydrolysis as a function of pH.

-

Methodology:

-

A sterile aqueous solution of this compound is prepared in buffered solutions at pH 4, 7, and 9.

-

Solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C).

-

Samples are taken at various time intervals and analyzed for the concentration of the parent compound and potential hydrolysis products using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

The degradation rate constant and half-life (DT50) are calculated for each pH.

-

Caption: General workflow for a hydrolysis study.

Aerobic Soil Metabolism Study (e.g., OECD Guideline 307)

-

Objective: To determine the rate and pathway of biodegradation in aerobic soil.

-

Methodology:

-

Fresh soil samples are collected and characterized (e.g., texture, pH, organic carbon content).

-

Radiolabeled (e.g., ¹⁴C) this compound is applied to the soil samples to facilitate tracking of the parent compound and its metabolites.

-

Soil is maintained at a specific moisture level (e.g., 40-60% of maximum water holding capacity) and temperature (e.g., 20°C) in the dark.

-

At various intervals, soil subsamples are extracted and analyzed using techniques like Liquid Scintillation Counting (LSC) and radio-HPLC/TLC to quantify the parent compound and identify major metabolites.

-

The rate of mineralization is determined by trapping evolved ¹⁴CO₂.

-

The degradation half-life (DT50) and the formation and decline of metabolites are calculated.

-

Caption: General workflow for a soil metabolism study.

Conclusion

In the absence of specific experimental data for this compound, this guide provides a predictive assessment of its environmental fate based on the established behavior of structurally similar organophosphate insecticides. This compound is expected to be non-persistent in the environment, with its degradation driven primarily by microbial metabolism in soil and a combination of microbial degradation and pH-dependent hydrolysis in aquatic systems. The primary degradation products are anticipated to result from the cleavage of its carboxyester and phosphorodithioate bonds. The formation of a more toxic oxon intermediate via oxidation is also a potential transformation pathway. Definitive characterization of this compound's environmental fate requires empirical studies following standardized testing guidelines.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. researchgate.net [researchgate.net]

- 6. Environmental Fate and Toxicology of Dimethoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. aphis.usda.gov [aphis.usda.gov]

- 9. Dimethoate - Wikipedia [en.wikipedia.org]

- 10. Toxic substance profile: Dimethoate [ukmpa.marinebiodiversity.org]

- 11. The degradation of organophosphorus pesticides in natural waters: A critical review - ProQuest [proquest.com]

- 12. bbrc.in [bbrc.in]

- 13. Microbial degradation of organophosphorus xenobiotics: metabolic pathways and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biodegradation of Organophosphorus Compounds Predicted by Enzymatic Process Using Molecular Modelling and Observed in Soil Samples Through Analytical Techniques and Microbiological Analysis: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Malathion Technical Fact Sheet [npic.orst.edu]

- 16. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Acethion and its Acid Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acethion is an organophosphate insecticide that has been utilized for the control of various insect pests. This technical guide provides a comprehensive overview of this compound and its primary acid metabolite, this compound acid. It delves into their chemical identities, physicochemical properties, mechanisms of action, metabolic pathways, and toxicological profiles. Detailed experimental protocols for the analysis of this compound and the assessment of its biological activity are also presented. This document aims to serve as a critical resource for researchers and professionals engaged in the study and development of insecticides and related compounds.

Chemical Identification and Synonyms

This guide addresses two distinct but related chemical entities: this compound, the active insecticide, and this compound acid, a potential metabolite.

This compound

-

IUPAC Name: S-(ethoxycarbonylmethyl) O,O-diethyl phosphorodithioate[1]

-

Synonyms: Acethione, Azethion, ENT 25650, Ethoxyphas, Ethoxyphos, Hercules 4580, Prothion, O,O-Diethyl S-carboethoxymethyl dithiophosphate, O,O-Diethyl S-carboethoxymethyl phosphorodithioate, Phosphorodithioic acid, O,O-diethyl ester, S-ester with ethyl mercaptoacetate[6]

This compound acid

-

IUPAC Name: 2-diethoxyphosphinothioylsulfanylacetic acid[7]

-

CAS Number: 20819-59-4[7]

-

Synonyms: O,O-Diethyl S-carboxymethyl phosphorodithioate, BRN 4744077, Phosphorodithioic acid, O,O-diethyl ester, S-ester with mercaptoacetate[7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and this compound acid is presented below. This data is crucial for understanding their environmental fate, transport, and biological interactions.

| Property | This compound (CAS 919-54-0) | This compound acid (CAS 20819-59-4) |

| Molecular Formula | C8H17O4PS2 | C6H13O4PS2 |

| Molecular Weight | 272.32 g/mol [2][4] | 244.3 g/mol [7] |

| Physical State | Liquid[6] | - |

| Boiling Point | 137 °C at 1.5 Torr[3] | - |

| Density | 1.1800 g/cm³[3] | 1.35 g/cm³ |

| Vapor Pressure | 0.000534 mm Hg[6] | - |

| Water Solubility | Moderately soluble[8] | - |

| XLogP3-AA | - | 2[7] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to a state of hyperexcitation, paralysis, and ultimately, the death of the insect. The process involves the phosphorylation of a serine residue within the active site of the AChE enzyme by the organophosphate.

References

- 1. Role of acetoin on the regulation of intermediate metabolism of Ehrlich ascites tumor mitochondria: its contribution to membrane cholesterol enrichment modifying passive proton permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 919-54-0 [chemicalbook.com]

- 3. 919-54-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CA2502148A1 - Methods and compositions for increasing the efficacy of biologically-active ingredients - Google Patents [patents.google.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. This compound acid | C6H13O4PS2 | CID 210008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (Ref: ENT 25650 ) [sitem.herts.ac.uk]

An In-depth Technical Guide to the History and Use of Acethion as an Insecticide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acethion is an organophosphate insecticide that is now considered obsolete and is not approved for use in most developed nations.[1] As a member of the organophosphate class, its mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme, a critical component of the nervous system in both insects and mammals.[1] This guide provides a comprehensive overview of the history of this compound's use, its chemical properties, synthesis, and mechanism of action. It also delves into the available toxicological and environmental fate data, or the notable lack thereof, which likely contributed to its eventual obsolescence. While specific quantitative data on this compound is scarce in publicly available literature, this guide compiles the existing information and provides context through data on related organophosphate compounds.

A Historical Perspective on this compound and Organophosphate Insecticides

The development of organophosphate insecticides dates back to the 1930s, with the pioneering work of Gerhard Schrader.[2] These compounds emerged as powerful tools for pest control, particularly after World War II, eventually replacing the persistent organochlorine insecticides like DDT.[2] Organophosphates gained widespread use throughout the mid-20th century. However, growing concerns over their acute toxicity to non-target organisms, including humans, and their environmental impact led to increased regulation and a gradual decline in their use in favor of newer, more selective insecticides.

Chemical Properties and Synthesis

This compound is chemically known as O,O-diethyl S-(ethoxycarbonylmethyl) phosphorodithioate. Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C8H17O4PS2 |

| Molecular Weight | 272.32 g/mol |

| Appearance | Not specified |

| Water Solubility | Moderately soluble[1] |

| Volatility | Highly volatile[1] |

Synthesis of this compound:

A general method for the synthesis of this compound involves the reaction of a salt of O,O-diethyldithiophosphoric acid with an ethyl haloacetate. A more detailed, though still general, laboratory-scale procedure can be described as follows:

Experimental Protocol: Synthesis of O,O-diethyl S-(ethoxycarbonylmethyl) phosphorodithioate

Materials:

-

O,O-diethyldithiophosphoric acid

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

Ethyl chloroacetate or ethyl bromoacetate

-

An inert solvent (e.g., acetone, acetonitrile, dichloromethane)

Procedure:

-

In a reaction vessel, dissolve O,O-diethyldithiophosphoric acid in the chosen inert solvent.

-

Add the base to the solution to form the corresponding salt of the dithiophosphoric acid.

-

Slowly add ethyl haloacetate to the reaction mixture with stirring.

-

The reaction is typically carried out at room temperature or with gentle heating.

-

Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).

-

Upon completion, the reaction mixture is worked up by filtering off the salt by-product and removing the solvent under reduced pressure.

-

The crude this compound product can be purified by techniques such as column chromatography.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and purification methods would need to be optimized for a specific synthesis.

Mode of Action: Acetylcholinesterase Inhibition

Like all organophosphate insecticides, this compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

Signaling Pathway of Acetylcholinesterase and its Inhibition by this compound

Caption: Acetylcholinesterase (AChE) inhibition by this compound in a cholinergic synapse.

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synapse. This results in continuous stimulation of the postsynaptic neuron, leading to symptoms such as tremors, convulsions, paralysis, and ultimately, death of the insect.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

A common method to determine the inhibitory potential of a compound like this compound is the Ellman's assay.

Materials:

-

Purified acetylcholinesterase (from electric eel or other sources)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

This compound (or other inhibitor) solution of known concentrations

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette or microplate well containing phosphate buffer and DTNB.

-

Add a known concentration of the inhibitor (this compound) and incubate with the AChE enzyme for a specific period.

-

Initiate the reaction by adding the substrate, ATCI.

-

AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

-

Measure the rate of color change by monitoring the absorbance at 412 nm over time using a spectrophotometer.

-

The rate of the reaction is proportional to the AChE activity.

-

Compare the activity of the enzyme in the presence and absence of the inhibitor to determine the percentage of inhibition.

-

By testing a range of inhibitor concentrations, the IC50 value (the concentration of inhibitor that causes 50% inhibition) can be calculated.

Efficacy Against Target Pests

| Insecticide | LC50 (ppm) | Exposure Time (h) | Reference |

| Cypermethrin | 183 | 48 | [4] |

| Fenvalerate | 247 | 48 | [4] |

| Fipronil | 0.000119% | Not specified | [5] |

| Acetamiprid | 0.0159% | Not specified | [5] |

Mammalian Toxicity

This compound is described as being moderately toxic to mammals.[1] However, a specific acute oral LD50 (lethal dose, 50%) for rats, a standard measure of acute toxicity, could not be found in the available literature. This lack of publicly accessible data is common for older, obsolete pesticides. For context, the table below provides oral LD50 values for other organophosphate insecticides in rats.

| Insecticide | Oral LD50 in Rats (mg/kg) |

| Malathion | 885 - 1375 |

| Parathion | 2 - 13 |

| Chlorpyrifos | 96 - 270 |

| Diazinon | 300 - 850 |

Environmental Fate and Persistence

Information regarding the environmental degradation of this compound is scarce.[1] Key parameters used to assess the environmental fate of a pesticide include its half-life in soil and water. The half-life is the time it takes for 50% of the compound to break down.[6][7] Pesticides are generally categorized by their persistence:

-

Non-persistent: Half-life of less than 30 days.

-

Moderately persistent: Half-life of 30 to 100 days.

-

Persistent: Half-life of more than 100 days.[8]

Due to the lack of specific data for this compound, it is not possible to definitively classify its persistence. However, organophosphates as a class exhibit a wide range of persistence in the environment.

Reasons for Obsolescence

The discontinuation of this compound use is likely due to a combination of factors that led to the decline of many organophosphate insecticides. These include:

-

Human Health Concerns: Organophosphates are known neurotoxins, and concerns about their acute and chronic effects on human health, particularly in agricultural workers and children, led to stricter regulations.

-

Environmental Impact: The broad-spectrum nature of many organophosphates means they can be toxic to non-target organisms, including beneficial insects, birds, and aquatic life.